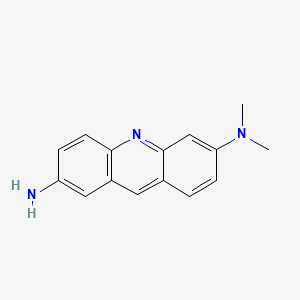
Acridine, 7-amino-3-dimethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 7-amino-3-dimethylamino-, is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves the cyclization of 2-arylamino benzoic acids. For instance, 2-arylamino benzoic acids can be prepared by the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines. The cyclization of these compounds using polyphosphoric acid (PPA) yields acridone derivatives .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product. For example, the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst can produce acridine sulfonamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Acridine, 7-amino-3-dimethylamino-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridones, while reduction can yield dihydroacridines. Substitution reactions can introduce various functional groups into the acridine ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Acridine, 7-amino-3-dimethylamino-, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of acridine, 7-amino-3-dimethylamino-, involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acridine, 7-amino-3-dimethylamino-, include:
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Uniqueness
What sets acridine, 7-amino-3-dimethylamino-, apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. For instance, the presence of both amino and dimethylamino groups can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Properties
CAS No. |
64046-77-1 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-N,6-N-dimethylacridine-2,6-diamine |
InChI |
InChI=1S/C15H15N3/c1-18(2)13-5-3-10-7-11-8-12(16)4-6-14(11)17-15(10)9-13/h3-9H,16H2,1-2H3 |
InChI Key |
WXORVJKMLQDWJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC3=C(C=C2C=C1)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


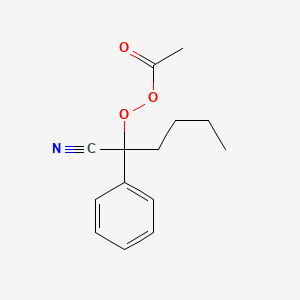
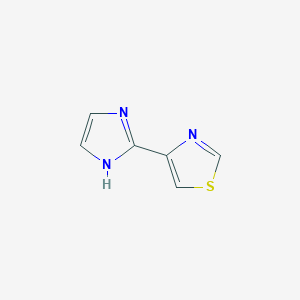
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
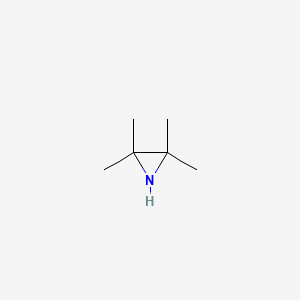


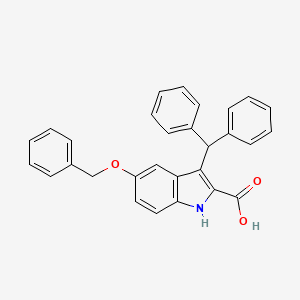
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
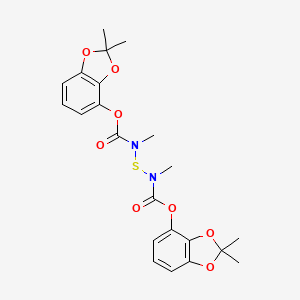
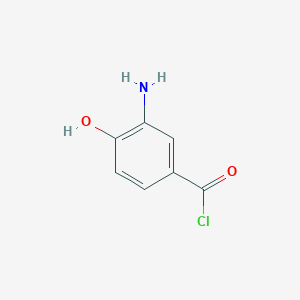
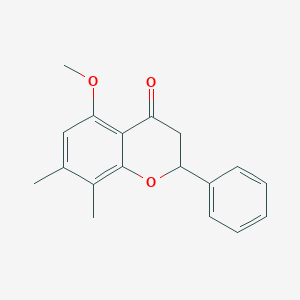
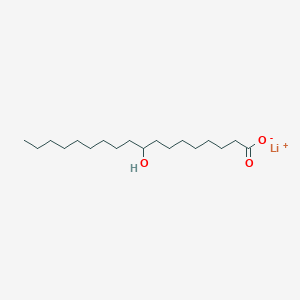
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
